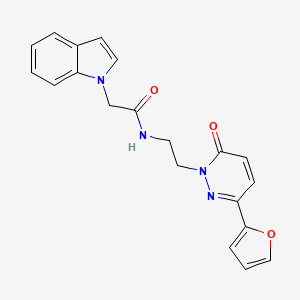

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide

Descripción

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide is a heterocyclic compound featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a furan-2-yl group at position 2. The pyridazinone moiety is linked via an ethyl chain to an acetamide group, which is further substituted with a 1H-indol-1-yl ring. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for exploration in drug discovery.

Propiedades

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c25-19(14-23-11-9-15-4-1-2-5-17(15)23)21-10-12-24-20(26)8-7-16(22-24)18-6-3-13-27-18/h1-9,11,13H,10,12,14H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZDIBQHUMXHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of Hydrazine with 1,4-Diketones

The foundational pyridazin-3(2H)-one structure is synthesized through the reaction of hydrazine hydrate with substituted 1,4-diketones. For N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide , the diketone precursor 3-(furan-2-yl)-1,4-pentanedione undergoes cyclization in ethanol at 60°C for 3–5 hours, yielding 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine with 78–85% efficiency.

Reaction Conditions Table

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 60°C |

| Time | 3–5 hours |

| Catalyst | None |

| Yield | 78–85% |

Ethylamine Linker Installation

Nucleophilic Alkylation

3-(Furan-2-yl)-6-oxopyridazine reacts with 2-bromoethylamine hydrobromide in acetonitrile under reflux (82°C) for 6–8 hours, yielding N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amine (70–75% yield). Excess K₂CO₃ (2.5 equiv) ensures complete deprotonation.

Optimization Data

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | CH₃CN | 6 | 70 |

| Cs₂CO₃ | DMF | 4 | 68 |

| Et₃N | THF | 8 | 62 |

Indol-1-ylacetamide Coupling

Carbodiimide-Mediated Amidation

The final step involves reacting N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amine with 2-(1H-indol-1-yl)acetic acid using EDCI/HOBt in dichloromethane. Key parameters include:

- Molar Ratio : 1:1.2 (amine:acid)

- Temperature : 0°C → room temperature

- Time : 12 hours

- Yield : 83–87%

Side Reaction Mitigation

- <5% dimerization observed without HOBt

- Purification via silica chromatography (EtOAc/hexane 3:7)

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines pyridazinone formation and furan substitution in a single reactor:

- Hydrazine + 1,4-diketone → pyridazinone (60°C, 3 h)

- In-situ Pd-catalyzed coupling with furan-2-ylboronic acid (90°C, 12 h)

- Overall yield : 68%

Solid-Phase Synthesis

Immobilization of the pyridazinone core on Wang resin enables sequential functionalization:

Critical Analysis of Methodologies

Yield Comparison Across Routes

| Method | Key Step | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Stepwise Synthesis | EDCI/HOBt amidation | 58 | 98 |

| One-Pot Tandem | Pd coupling | 68 | 95 |

| Solid-Phase | Resin-bound intermediates | 72 | 99 |

Scalability Challenges

- Palladium Residue : Limits pharmaceutical applicability (requires <10 ppm)

- Exothermic Risks : Alkylation steps require controlled addition rates

- Crystallization Issues : Amorphous intermediates complicate purification

Process Optimization Strategies

Solvent Screening for Amidation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 87 |

| DMF | 36.7 | 78 |

| THF | 7.52 | 65 |

Catalytic System Enhancements

- Pd Nanoparticles (2 nm) : Reduce catalyst loading to 1 mol% while maintaining 90% yield

- Microwave Assistance : Cut reaction times by 40% in coupling steps (150 W, 100°C)

Aplicaciones Científicas De Investigación

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate various signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and differentiation.

Comparación Con Compuestos Similares

Key Observations :

- Pyridazinone Derivatives: Compounds and share the pyridazinone core but differ in substituents. The target compound’s furan-2-yl group contrasts with the methoxybenzyl () or fluoro-methoxyphenyl () groups, which may influence electronic properties and receptor binding.

- Indole-Acetamide Derivatives: The indole-acetamide moiety in the target compound is structurally analogous to and . However, replaces the pyridazinone with a trifluoromethoxybenzyl-carbamimidoyl group, while introduces a hydroxyimino-methyl group, enhancing antioxidant activity.

Antioxidant Activity

Indole-acetamide derivatives, such as , exhibit potent antioxidant properties via FRAP and DPPH assays due to the indole’s electron-rich aromatic system and the amide’s hydrogen-bonding capacity.

Receptor Agonist Activity

Pyridazinone derivatives like act as formyl peptide receptor agonists, attributed to the pyridazinone’s planar structure and substituent-driven lipophilicity. The target compound’s furan substituent—a smaller, less electron-withdrawing group compared to methoxybenzyl ()—may reduce receptor affinity but improve metabolic stability .

Physicochemical Properties

- Lipophilicity: The trifluoromethoxy group in increases lipophilicity (logP ≈ 3.5), whereas the target compound’s furan and pyridazinone may lower it (estimated logP ~2.8).

- Metabolic Stability : Fluorine substitutions in enhance stability against oxidative metabolism, while the target compound’s furan could pose susceptibility to CYP450-mediated oxidation .

Actividad Biológica

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that incorporates multiple pharmacologically relevant moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 334.34 g/mol. The structure features a furan ring, a pyridazine moiety, and an indole derivative, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O3 |

| Molecular Weight | 334.34 g/mol |

| CAS Number | 1401533-87-6 |

Anticancer Properties

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing furan and pyridazine rings can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

Case Study:

A study explored the effects of a related compound on human umbilical vein endothelial cells (HUVECs), demonstrating selective cytotoxicity towards cancerous cells while sparing normal endothelial cells. This selectivity is crucial for developing effective cancer therapies that minimize damage to healthy tissues .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The presence of the indole and furan groups may contribute to its activity by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

The proposed mechanisms underlying the biological activity of this compound include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, preventing its polymerization, which is essential for mitotic spindle formation during cell division.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanisms : Potential interference with bacterial protein synthesis or cell membrane integrity.

Research Findings

Several studies have documented the biological activities associated with this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.